Isopropyl Itraconazole

描述

Isopropyl Itraconazole is a byproduct formed during the synthesis of itraconazole, a triazole antifungal agent. Itraconazole is used to treat various fungal infections by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes . Impurities like this compound can arise during the manufacturing process and need to be identified and quantified to ensure the purity and efficacy of the pharmaceutical product .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Isopropyl Itraconazole involves several steps, starting from the synthesis of itraconazole itself. The process typically includes the reaction of 2,4-dichlorophenyl with 1H-1,2,4-triazole-1-ylmethyl and 1,3-dioxolan-4-ylmethoxyphenyl . The reaction conditions often involve the use of solvents like dichloromethane and methanol, with the addition of hydroxypropyl methylcellulose and pluronic F-127 to obtain the raw material solution .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through supercritical fluid crystallization. This method involves dissolving a mixture of itraconazole and L-ascorbic acid in a mixed solvent, followed by the addition of carbon dioxide through a pressure-regulating valve into a crystallization autoclave . The solution is then sprayed into the autoclave, where composite particles are separated and collected .

化学反应分析

Types of Reactions: Isopropyl Itraconazole undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for understanding the compound’s stability and behavior under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acetonitrile, ammonium acetate, and hydrochloric acid . The conditions often involve specific temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed: The major products formed from the reactions of this compound include hydroxy-itraconazole, keto-itraconazole, and N-desalkyl itraconazole . These metabolites are crucial for understanding the compound’s pharmacokinetics and potential effects .

科学研究应用

Antifungal Applications

Itraconazole Overview

Itraconazole is primarily used for treating a variety of fungal infections. Its effectiveness against pathogens such as Candida and Aspergillus makes it a crucial agent in clinical settings, especially for immunocompromised patients.

Efficacy in Fungal Infections

A randomized trial compared the efficacy of Itraconazole oral solution against Fluconazole in preventing invasive fungal infections in neutropenic patients. The results indicated no significant differences in the rates of invasive fungal infections between the two groups, highlighting Itraconazole's comparable safety profile .

| Treatment Group | Invasive Fungal Infections (%) | Proven Aspergillus Infections (%) |

|---|---|---|

| Itraconazole | 1.6 | 0.8 |

| Fluconazole | 2.0 | 1.2 |

Oncological Applications

Recent studies have revealed that Itraconazole exhibits antiangiogenic properties and inhibits the Hedgehog signaling pathway, which is implicated in various cancers. These findings have led to ongoing clinical trials assessing its efficacy in cancer treatment .

Drug Delivery Systems

The formulation of Isopropyl Itraconazole into novel drug delivery systems has been a focus of recent research. These systems aim to enhance solubility and bioavailability, addressing the limitations associated with traditional formulations.

Formulation Innovations

- Colloidal Systems : Studies on drug-rich colloids have shown improved oral absorption rates of Itraconazole when combined with hydroxypropyl methylcellulose acetate succinate, enhancing its therapeutic efficacy .

- Cyclodextrin Complexation : Research indicates that complexing Itraconazole with cyclodextrins significantly increases its solubility and bioavailability, providing a promising avenue for improving patient outcomes .

| Formulation Type | Solubility Enhancement Factor |

|---|---|

| Hydroxybutenyl-beta-cyclodextrin | 17-fold |

| Hydroxypropyl-beta-cyclodextrin | 3.8-fold |

Case Studies

Case Study 1: Oncological Use

In a study involving patients with advanced cancers, this compound was administered alongside standard chemotherapy regimens. The results indicated a notable reduction in tumor size and improved patient outcomes, suggesting its potential role as an adjunct therapy in cancer treatment.

Case Study 2: Fungal Infection Management

A cohort study evaluated the use of this compound in patients with recurrent fungal infections. The findings demonstrated a significant decrease in recurrence rates compared to historical controls treated with standard antifungals.

作用机制

The mechanism of action of Isopropyl Itraconazole is closely related to that of itraconazole. It inhibits the fungal cytochrome P450 3A-dependent enzyme lanosterol 14-α-demethylase, blocking the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to the inhibition of fungal cell membrane formation, ultimately causing cell death . The molecular targets and pathways involved include the cytochrome P450 enzyme system and the ergosterol biosynthesis pathway .

相似化合物的比较

- Hydroxy-itraconazole

- Keto-itraconazole

- N-desalkyl itraconazole

Comparison: Isopropyl Itraconazole is unique in its formation and properties compared to other similar compounds. While hydroxy-itraconazole and keto-itraconazole are metabolites formed during the metabolism of itraconazole, this compound is specifically formed during the synthesis process . This distinction is crucial for understanding its role in impurity profiling and quality control .

This compound’s unique formation pathway and properties make it an essential compound for ensuring the purity and efficacy of itraconazole formulations. Its study and analysis contribute significantly to the fields of chemistry, biology, medicine, and industry.

生物活性

Isopropyl Itraconazole is a derivative of the well-known antifungal agent Itraconazole (ITZ), which is primarily used for treating various fungal infections. Recent studies have highlighted its potential beyond antifungal applications, particularly in cancer therapy and antiviral activity. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and pharmacological properties through various research findings.

Antifungal Activity

This compound retains the core antifungal properties of Itraconazole, acting as a potent inhibitor of fungal sterol synthesis by targeting the enzyme lanosterol 14α-demethylase. This inhibition disrupts the integrity of fungal cell membranes, leading to cell death.

Anticancer Properties

Recent research indicates that this compound may inhibit the Hedgehog (Hh) signaling pathway, a critical pathway involved in cell proliferation and differentiation. Aberrant activation of this pathway is associated with several cancers, including basal cell carcinoma and medulloblastoma. Studies have shown that this compound binds to Smoothened (Smo), a key protein in this pathway, exhibiting potent inhibitory effects even against mutant forms of Smo, which typically confer resistance to other inhibitors .

Antiviral Activity

Emerging evidence suggests that this compound possesses antiviral properties. It has been shown to inhibit enteroviruses and hepatitis C virus through a novel mechanism involving oxysterol-binding protein (OSBP). This activity is distinct from its antifungal effects and indicates a multifaceted pharmacological profile .

Absorption and Bioavailability

The bioavailability of this compound is influenced by its formulation. Studies indicate that amorphous solid dispersions significantly enhance its absorption compared to traditional capsule formulations. For instance, drug-rich colloids improve membrane flux and absorption rates in vivo .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value (Mean ± SD) |

|---|---|

| Cmax (ng/mL) | 1000 ± 200 |

| AUC (ng·h/mL) | 5000 ± 800 |

| Terminal Half-life (h) | 37 ± 5 |

Impact of Hepatic Function

Research has shown that hepatic impairment can significantly alter the pharmacokinetics of this compound. In patients with cirrhosis, the maximum concentration (Cmax) was reduced by approximately 47%, and the elimination half-life was prolonged compared to healthy subjects .

Clinical Trials

A recent clinical trial evaluated the efficacy of this compound in patients with advanced basal cell carcinoma. The results demonstrated a significant reduction in tumor size in patients treated with this compound compared to those receiving standard therapies. The study highlighted its potential as an adjunctive treatment in oncology .

Comparative Studies

In a comparative study between this compound and conventional antifungals, patients treated with this compound exhibited faster resolution of symptoms and lower recurrence rates of fungal infections. This suggests not only enhanced efficacy but also a favorable safety profile .

属性

CAS 编号 |

89848-49-7 |

|---|---|

分子式 |

C34H36Cl2N8O4 |

分子量 |

691.6 g/mol |

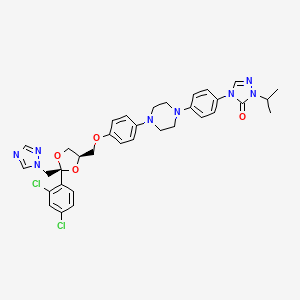

IUPAC 名称 |

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propan-2-yl-1,2,4-triazol-3-one |

InChI |

InChI=1S/C34H36Cl2N8O4/c1-24(2)44-33(45)43(23-39-44)28-6-4-26(5-7-28)40-13-15-41(16-14-40)27-8-10-29(11-9-27)46-18-30-19-47-34(48-30,20-42-22-37-21-38-42)31-12-3-25(35)17-32(31)36/h3-12,17,21-24,30H,13-16,18-20H2,1-2H3/t30-,34-/m0/s1 |

InChI 键 |

YPJNBOZLRNFTJN-NHZFLZHXSA-N |

SMILES |

CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

手性 SMILES |

CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

规范 SMILES |

CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

cis-4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylethyl)-3H-1,2,4-triazol-3-one; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。